molecular formula C24H48NO7+ B1262598 Psychosine(1+)

Psychosine(1+)

Cat. No. B1262598
M. Wt: 462.6 g/mol
InChI Key: HHJTWTPUPVQKNA-PIIMIWFASA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Psychosine(1+) is the ammonium ion resulting from the protonation of the amino group of psychosine. It has a role as a human metabolite. It is a conjugate acid of a psychosine.
An intermediate in the biosynthesis of cerebrosides. It is formed by reaction of sphingosine with UDP-galactose and then itself reacts with fatty acid-Coenzyme A to form the cerebroside.

Scientific Research Applications

Role in Neurological Disorders

Psychosine (galactosylsphingosine) is a toxic metabolite that accumulates in globoid cell leukodystrophy (GLD) due to the deficiency of galactocerebrosidase (GALC) activity. This accumulation leads to programmed cell death of oligodendrocytes and demyelination in human patients and animal models. One study investigated the potential role of insulin-like growth factor-1 (IGF-1) in modifying the apoptotic effect of psychosine in cultured mouse oligodendrocyte progenitor cells, showing that IGF-1 provided protection against psychosine-induced cell death primarily through the PI3K/Akt pathway (Zaka et al., 2005).

Identification of Molecular Targets

A study synthesized a photoreactive analogue of psychosine to identify molecular targets of psychosine, which could be crucial for understanding the mechanisms behind psychosine-induced cytotoxicity. This analogue demonstrated similar potency of receptor activation as psychosine, indicating its potential use in identifying psychosine's cognate receptor after photoactivation and crosslinking (Lankalapalli et al., 2010).

Impact on Membrane Dynamics and Lipid Rafts

Psychosine's accumulation introduces architectural and functional changes in membrane lipid rafts, leading to cellular dysfunction. A study highlighted the importance of clearing excessive levels of pathogenic psychosine from lipid rafts in therapy for Krabbe disease (KD), as psychosine inhibits raft‐mediated endocytosis in neural cells (White et al., 2011).

properties

Product Name

Psychosine(1+)

Molecular Formula

C24H48NO7+

Molecular Weight

462.6 g/mol

IUPAC Name

[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]azanium

InChI

InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/p+1/b15-14+/t18-,19+,20+,21-,22-,23+,24+/m0/s1

InChI Key

HHJTWTPUPVQKNA-PIIMIWFASA-O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[NH3+])O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)[NH3+])O

synonyms

Galactoside, Sphingosine
Galactosylsphingosine
Psychosine
Sphingosine Galactoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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